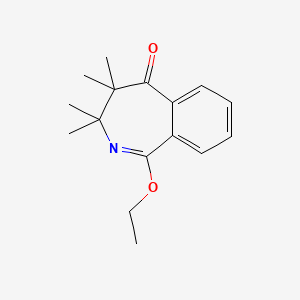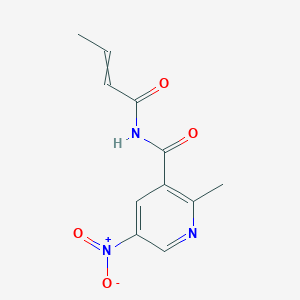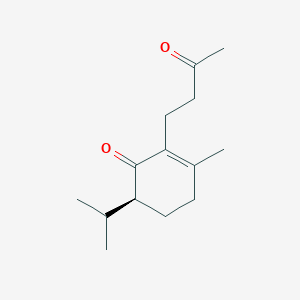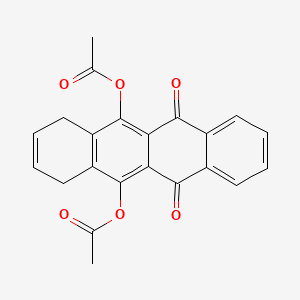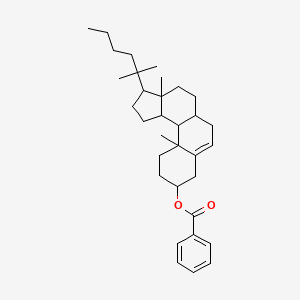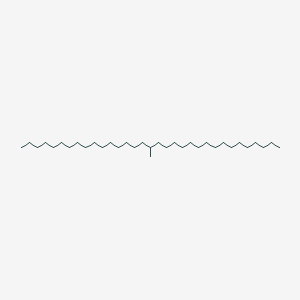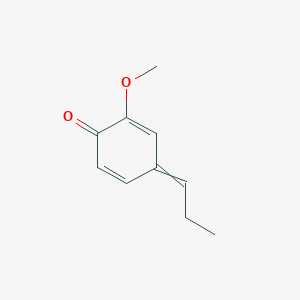
Benzoic acid;2,2-dibromopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2,2-dibromopropan-1-ol is an organic compound that combines the properties of benzoic acid and 2,2-dibromopropan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 2,2-dibromopropan-1-ol is a brominated alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,2-dibromopropan-1-ol can be achieved through a multi-step process. One common method involves the bromination of propan-1-ol to form 2,2-dibromopropan-1-ol, followed by the esterification with benzoic acid. The reaction conditions typically involve the use of bromine and a catalyst for the bromination step, and an acid catalyst for the esterification step .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;2,2-dibromopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzoic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Benzoic acid;2,2-dibromopropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid;2,2-dibromopropan-1-ol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with cellular membranes and disrupt their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,2-dibromopropan-1-ol: A brominated alcohol with potential use as a flame retardant and in organic synthesis.
Uniqueness
Benzoic acid;2,2-dibromopropan-1-ol is unique due to the combination of the properties of benzoic acid and 2,2-dibromopropan-1-ol. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propriétés
Numéro CAS |
59992-06-2 |
|---|---|
Formule moléculaire |
C10H12Br2O3 |
Poids moléculaire |
340.01 g/mol |
Nom IUPAC |
benzoic acid;2,2-dibromopropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H6Br2O/c8-7(9)6-4-2-1-3-5-6;1-3(4,5)2-6/h1-5H,(H,8,9);6H,2H2,1H3 |
Clé InChI |
LHHKJDLKPNRPQP-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(Br)Br.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







